molecular formula C5H2F8O2 B12605042 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid CAS No. 917951-62-3

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid

Cat. No.: B12605042
CAS No.: 917951-62-3
M. Wt: 246.05 g/mol
InChI Key: JLRPXCDIADORQL-UHFFFAOYSA-N
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Description

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H2F8O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and dipole-dipole interactions with biological molecules. This can lead to the inhibition of enzyme activity or alteration of protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .

Properties

CAS No.

917951-62-3

Molecular Formula

C5H2F8O2

Molecular Weight

246.05 g/mol

IUPAC Name

2,3,4,4,4-pentafluoro-3-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C5H2F8O2/c6-1(2(14)15)3(7,4(8,9)10)5(11,12)13/h1H,(H,14,15)

InChI Key

JLRPXCDIADORQL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(C(F)(F)F)(C(F)(F)F)F)F

Origin of Product

United States

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